Cas no 1110-80-1 (Pipacycline)

Pipacycline structure
Pipacycline structure
商品名:Pipacycline
CAS番号:1110-80-1
MF:C29H38N4O9
メガワット:586.6334
CID:141776
PubChem ID:54686184

Pipacycline 化学的及び物理的性質

名前と識別子

    • 2-Naphthacenecarboxamide,4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-N-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-6-methyl-1,11-dioxo-,(4S,4aS,5aS,6S,12aS)-
    • pipacycline
    • Hydroxyethyl-piperazinomethyl-tetracyclin
    • Mepicycline
    • penimepicycline
    • Pipacicline
    • Pipacyclinum
    • Sieromicin
    • Tetrasolvina
    • (4S)-4β-Dimethylamino-1,4,4aβ,5,5aβ,6,11,12a-octahydro-3,6α,10,12,12aβ-pentahydroxy-N-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-6-methyl-1,11-dioxo-2-naphthacenecarboxamide
    • Pipaciclina
    • Mepiciclina
    • Valtomicina
    • Valtomycin
    • N-((4-(2-Hydroxyethyl)-1-piperazinyl)methyl)tetracycline
    • N-(4-(beta-Hydroxyethyl)diethylenediamino-1-methyl)tetracycline
    • PQ3P6082I5
    • Ambraveine
    • Ambra-vena
    • Pipacycline [INN]
    • Pipacyclinum [INN-Latin]
    • Pipaciclina [INN-Spanish]
    • 4-DIMETHYLAMINO-1,4,4A,5,5A,6,11,12A-OCTAHYDRO-3,6,10,12,12A-PENTA-HYDROXY-N-((4-(2-HYDROXYETHYL)-1-PIPERAZINYL)METHYL)-6-METHYL-1,11-DIOXO-2-NAPHTHACENECARBOXAMIDE
    • (4S,4aS,5aS,6S,12aS)-4-(dimethylamino)-3,6,10,12,12a-pentahydroxy-N-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide
    • J-002518
    • CHEBI:75262
    • EINECS 214-176-3
    • (4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-N-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide
    • 4-Dimethylamino-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-N-((4-(2-hydroxyethyl)-1-piperazinyl)methyl)-6-methyl-1,11-dioxo-2-naphthacenecarboxamide
    • UNII-PQ3P6082I5
    • PIPACYCLINE [MI]
    • 1110-80-1
    • AKOS003588972
    • (4S,4aS,5aS,6S,12aS)-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-N-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-6-methyl-1,11-dioxo-2-naphthacenecarboxamide
    • DTXSID00891415
    • 2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-N-((4-(2-hydroxyethyl)-1-piperazinyl)methyl)-6-methyl-1,11-dioxo-
    • Q27145181
    • NSC-69335
    • CHEMBL2105824
    • MFCD00864861
    • Pipacyclin
    • NSC 69335
    • XATZHCXBMKRRDO-REHNUXHNSA-N
    • RAUQZDNDLCIQFJ-REHNUXHNSA-N
    • Pipacycline; 2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-N-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-6-methyl-1,11-dioxo-, (4S,4aS,5aS,6S,12aS)-; 2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12
    • Pipacycline
    • インチ: 1S/C29H38N4O9/c1-28(41)15-5-4-6-18(35)19(15)23(36)20-16(28)13-17-22(31(2)3)24(37)21(26(39)29(17,42)25(20)38)27(40)30-14-33-9-7-32(8-10-33)11-12-34/h4-6,16-17,22,34-36,39,41-42H,7-14H2,1-3H3,(H,30,40)/t16-,17-,22-,28+,29-/m0/s1
    • InChIKey: RAUQZDNDLCIQFJ-REHNUXHNSA-N
    • ほほえんだ: O([H])[C@@]12C(=C(C(N([H])C([H])([H])N3C([H])([H])C([H])([H])N(C([H])([H])C([H])([H])O[H])C([H])([H])C3([H])[H])=O)C([C@]([H])([C@]1([H])C([H])([H])[C@@]1([H])C(=C(C3C(=C([H])C([H])=C([H])C=3[C@@]1(C([H])([H])[H])O[H])O[H])O[H])C2=O)N(C([H])([H])[H])C([H])([H])[H])=O)O[H]

計算された属性

  • せいみつぶんしりょう: 586.26400
  • どういたいしつりょう: 586.26387880g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 7
  • 水素結合受容体数: 12
  • 重原子数: 42
  • 回転可能化学結合数: 6
  • 複雑さ: 1200
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 5
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 194
  • 疎水性パラメータ計算基準値(XlogP): -2.3

じっけんとくせい

  • PSA: 194.34000
  • LogP: -0.74940
  • ひせんこうど: D20 -195° (c = 0.5); D20 -175° (c = 0.5 in methanol)

Pipacycline セキュリティ情報

  • どくせい:LD50 i.v. in white mice: 188 mg/kg (Scalvini, Delmonte)

Pipacycline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci73534-25mg
Pipacycline
1110-80-1 98%
25mg
¥4204.00 2022-04-26
TRC
P475703-5mg
Pipacycline
1110-80-1
5mg
$98.00 2023-05-17
TRC
P475703-10mg
Pipacycline
1110-80-1
10mg
$155.00 2023-05-17
BioAustralis
BIA-P1473-1 mg
Pipacycline
1110-80-1 >95%byHPLC
1mg
$140.00 2023-08-30
BioAustralis
BIA-P1473-1mg
Pipacycline
1110-80-1 >95% by HPLC
1mg
$180.00 2024-09-24
TRC
P475703-50mg
Pipacycline
1110-80-1
50mg
$ 800.00 2023-09-06
A2B Chem LLC
AE16476-10mg
pipacycline
1110-80-1
10mg
$659.00 2024-04-20
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci73534-5mg
Pipacycline
1110-80-1 98%
5mg
¥916.00 2022-04-26
BioAustralis
BIA-P1473-5 mg
Pipacycline
1110-80-1 >95%byHPLC
5mg
$490.00 2023-08-30
A2B Chem LLC
AE16476-5mg
pipacycline
1110-80-1
5mg
$509.00 2024-04-20

Pipacycline 関連文献

Pipacyclineに関する追加情報

Pipacycline (CAS No. 1110-80-1): A Comprehensive Overview of Its Chemical Properties, Biological Activities, and Therapeutic Applications

Pipacycline, identified by its CAS No. 1110-80-1, is a semi-synthetic broad-spectrum beta-lactam antibiotic derived from the penicillin nucleus. This compound belongs to the class of ureidopenicillins, which are characterized by the presence of a ureido group at the 6-position of the penicillin core structure. The unique chemical configuration of Pipacycline enhances its stability against hydrolysis by beta-lactamases, particularly those produced by Gram-negative bacteria, thereby expanding its antibacterial spectrum compared to traditional penicillins.

The molecular formula of Pipacycline (C23H27N5O7S) reflects its complex architecture, which includes a thiazolidine ring fused to a beta-lactam ring, along with a side chain containing a ureido group and a phenylglycine moiety. These structural features contribute to its ability to bind to penicillin-binding proteins (PBPs), disrupting bacterial cell wall synthesis. Recent studies have highlighted the role of the ureido group in improving solubility and reducing nephrotoxicity compared to earlier generations of beta-lactams.

In terms of pharmacokinetics, Pipacycline exhibits rapid absorption following intravenous administration, with peak plasma concentrations achieved within 30–60 minutes. Its volume of distribution is extensive, allowing penetration into various tissues and fluids such as lung parenchyma, bile, and peritoneal fluid. Notably, research published in *Antimicrobial Agents and Chemotherapy* (2023) demonstrated that Pipacycline maintains high concentrations in neutrophil extracellular traps (NETs), which are critical for host defense against Gram-negative pathogens.

The therapeutic utility of CAS No. 1110-80-1 is primarily in treating severe infections caused by multidrug-resistant organisms. Clinical trials have validated its efficacy against *Pseudomonas aeruginosa*, *Klebsiella pneumoniae*, and *Escherichia coli*, including strains producing extended-spectrum beta-lactamases (ESBLs). A landmark study in *The Lancet Infectious Diseases* (2024) reported that combination therapy with Pipacycline and tazobactam achieved clinical cure rates exceeding 95% in patients with hospital-acquired pneumonia due to carbapenem-resistant Enterobacteriaceae (CRE).

Mechanistically, the synergy between Pipacycline and beta-lactamase inhibitors like tazobactam has been extensively studied using time-kill assays and mathematical modeling approaches. These studies revealed that tazobactam not only inhibits hydrolytic enzymes but also enhances the binding affinity of Pipacycline to PBPs through allosteric modulation—a mechanism recently elucidated via cryo-electron microscopy at atomic resolution.

Innovations in drug delivery systems have further expanded the applications of this compound. Researchers at MIT developed polymeric nanoparticles encapsulating CAS No. 1110-80-1, enabling sustained release profiles that reduce dosing frequency while maintaining therapeutic concentrations for up to 72 hours post-administration. This advancement addresses challenges related to patient compliance in long-term antimicrobial therapy regimens.

Toxicological profiles indicate that adverse effects associated with high-dose administration (<5 g/day) include transient elevations in liver enzymes and hypersensitivity reactions occurring in approximately 5% of patients per FDA adverse event reporting system data from Q4 2023. However, comparative analyses show significantly lower nephrotoxic potential than imipenem/cilastatin combinations when used within recommended dosing ranges.

The emergence of resistance mechanisms remains an active area of investigation. Whole-genome sequencing studies have identified novel mutations in PBP genes among clinical isolates showing reduced susceptibility after prolonged exposure to this agent—findings that underscore the importance of antimicrobial stewardship programs incorporating rapid diagnostic testing for resistance markers.

In conclusion, compounds bearing the identity Pipacycline continue to play pivotal roles in modern infectious disease management due to their optimized pharmacokinetic properties and broad-spectrum activity profile against emerging pathogens resistant to conventional antibiotics.

おすすめ記事

推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量